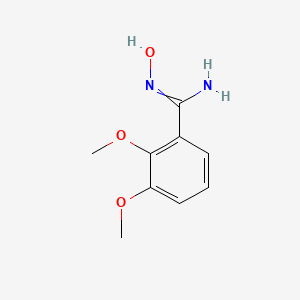

N-Hydroxy-2,3-dimethoxy-benzamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-2,3-dimethoxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-5-3-4-6(8(7)14-2)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHFISWUNHPELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Hydroxy 2,3 Dimethoxy Benzamidine

Established Synthetic Pathways for N-Hydroxy-2,3-dimethoxy-benzamidine

The traditional synthesis of this compound relies on a sequence of well-documented reactions. These pathways typically involve the initial synthesis of a substituted benzonitrile (B105546) precursor, followed by its conversion to the corresponding benzamidine (B55565), and finally, N-hydroxylation.

Precursor Synthesis and Functionalization

The journey towards this compound begins with the synthesis of its dimethoxy-substituted benzonitrile precursor. A common starting material for such precursors is 3,4,5-trimethoxytoluene, which can be converted to 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) (Coenzyme Q0) through oxidation with hydrogen peroxide under metal-free conditions. researchgate.net This benzoquinone can then undergo further reactions to introduce the nitrile functionality.

The introduction of methoxy (B1213986) and hydroxy groups onto a benzimidazole (B57391) core, which can be a precursor to benzamidine derivatives, has also been explored. nih.gov These substitutions are known to enhance the biological activity of the resulting compounds. nih.gov

N-Hydroxylation Strategies for Benzamidine Derivatives

The introduction of a hydroxyl group onto the nitrogen atom of a benzamidine is a critical step. Microsomal N-hydroxylation, a biotransformation process, has been observed in the metabolism of N-alkylated benzamidines. nih.gov Studies have shown that cytochrome P450 enzymes can catalyze the N-hydroxylation of benzamidine to form benzamidoxime. nih.gov This enzymatic approach offers a potential route for the N-hydroxylation step. The direct involvement of cytochrome P-450 in this reaction is supported by the significant decrease in the rate of N-oxygenation in the presence of its inhibitors. nih.gov

In vitro studies have demonstrated the microsomal N-hydroxylation of N-methylbenzamidine, leading to the formation of N-hydroxy-N-methylbenzamidine. nih.gov This indicates that even in the presence of an N-alkyl group with alpha-hydrogens, N-oxygenation is a possible reaction pathway alongside N-dealkylation. nih.gov

Benzamidine Formation Reactions

The conversion of benzonitriles to benzamidines is a cornerstone of this synthetic sequence. The Pinner reaction is a widely utilized and practical method for this transformation. tandfonline.comwikipedia.org This reaction involves treating a nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride, to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnrochemistry.comnumberanalytics.com This intermediate is then reacted with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.orgnrochemistry.com The Pinner reaction is generally carried out under anhydrous conditions at low temperatures to prevent the decomposition of the imino ester salt. wikipedia.orgnrochemistry.com

While the Pinner reaction is versatile, it has been noted that the synthesis of p-substituted benzamidines can sometimes be challenging, with some reports indicating low yields for certain hydroxy-substituted benzamides. tandfonline.com However, the feasibility of using the Pinner process for such compounds has been re-examined and found to be viable. tandfonline.com

Alternative methods for benzamidine synthesis include the direct reaction of benzonitrile with ammonium (B1175870) chloride and ammonia at elevated temperatures and pressures. chemicalbook.com Another approach involves the reduction of benzamidoxime, which can be formed from the reaction of benzonitrile and hydroxylamine (B1172632) hydrochloride. google.com

Novel Approaches to this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of green chemistry principles and catalytic methodologies for the synthesis of benzamidine derivatives.

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of amidine and amide synthesis, this translates to developing solvent-free procedures and utilizing more environmentally benign reagents and catalysts. bohrium.com For instance, the use of sustainable ethereal solvents like 2-MeTHF or CPME in organolithium-mediated synthesis of amidines has been explored, allowing the reactions to be conducted at room temperature and in the absence of a protective atmosphere. rsc.org

Enzymatic methods also align with green chemistry principles. The use of enzymes like Candida antarctica lipase (B570770) B as a biocatalyst for amide bond formation in a green solvent such as cyclopentyl methyl ether has been demonstrated to be a simple and efficient method, often yielding products with high purity without extensive purification. nih.gov Electrochemical methods offer another green alternative, such as the multicomponent reaction of methanol (B129727), secondary amines, and sulfonamides to produce N-sulfonyl amidines. organic-chemistry.org

Catalytic Methodologies

Catalytic approaches offer significant advantages in terms of efficiency and atom economy. Various catalysts have been developed for the synthesis of amidines and related compounds. For example, an ionic liquid-supported nano-metal catalyst has been used for the efficient and green synthesis of benzamidine derivatives from benzonitrile raw materials. google.com This catalyst is reported to be highly active and recoverable. google.com

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been employed for the synthesis of benzodiazepine (B76468) structures, which share some synthetic precursors with benzamidines. mdpi.com Solid acid catalysts, such as sulfonic acid groups immobilized on magnetic nanoparticles, have also been shown to be highly effective for one-pot condensation reactions leading to complex heterocyclic systems. nih.gov These catalysts are often easily separable and recyclable, adding to the sustainability of the process. nih.gov

Furthermore, various metal catalysts, including those based on ytterbium, copper, and silver, have been utilized for the synthesis of amidines from different starting materials like nitriles, ynamides, and terminal alkynes. organic-chemistry.org

Optimization of Synthetic Yields and Purity for this compound

The primary route to N-hydroxy-benzamidines involves the reaction of a corresponding benzonitrile with hydroxylamine. The optimization of this synthesis focuses on several key areas: the preparation of the starting benzonitrile, the conditions of the amidoxime (B1450833) formation, and the subsequent purification of the final product.

The synthesis of the precursor, 2,3-dimethoxybenzonitrile, can be achieved through various methods, such as the Sandmeyer reaction starting from 2,3-dimethoxyaniline (B1295422) or the dehydration of 2,3-dimethoxybenzamide. The purity of this nitrile is crucial for a clean subsequent reaction.

The core reaction is the addition of hydroxylamine to the nitrile group. The efficiency of this step is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. Common bases used include potassium carbonate, sodium hydroxide, and potassium tert-butoxide. nih.govturkjps.org The solvent system can range from alcohols like ethanol (B145695) to polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). nih.govturkjps.org The reaction of nitriles with hydroxylamine can sometimes lead to the formation of amide by-products, which can complicate purification and lower the yield of the desired N-hydroxy-benzamidine. rsc.orgrsc.org Careful selection of reaction conditions and the use of specific ionic liquids have been explored to minimize this side reaction and improve selectivity. rsc.org

Purification is a critical final step to obtain this compound of high purity. Common methods include recrystallization and column chromatography. mdpi.comnih.gov For instance, crude products can be purified by recrystallization from a suitable solvent system, such as ethyl acetate (B1210297) or aqueous isopropanol, to remove impurities. mdpi.comgoogle.com For more challenging separations, preparative low-pressure or high-performance liquid chromatography (HPLC) using a C18 column with a mobile phase, such as a methanol-water mixture, can be employed to achieve high purity. nih.govresearchgate.net

Below is a table summarizing various reaction conditions used for the synthesis of N-hydroxy-benzamidine derivatives from the corresponding nitriles.

Table 1: Reaction Conditions for the Synthesis of N-Hydroxy-benzamidines

| Precursor | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Dimethoxybenzonitrile | Hydroxylamine hydrochloride | K₂CO₃ | Ethanol | 85 | 27 | - | nih.gov |

| Benzimidazole carbonitriles | NH₂OH·HCl | KOtBu | DMSO | - | - | - | turkjps.org |

| Benzonitrile derivatives | Hydroxylamine hydrochloride | - | Green solvent (ionic liquid) | - | - | - | google.com |

| Aromatic nitriles (with electron-withdrawing groups) | Hydroxylamine | - | Anhydrous Methanol | - | - | Forms amide by-product | rsc.org |

Yield information was not available for all examples.

Derivatization Strategies for this compound Analogues

Derivatization is a key strategy to create analogues of this compound, allowing for the exploration of their chemical and biological properties. Modifications can be systematically introduced at three primary locations: the benzene (B151609) ring, the amidine moiety, and the N-hydroxyl group.

Modifying the substitution pattern of the benzene ring is a fundamental approach to creating analogues. This is typically achieved by starting with an appropriately substituted benzonitrile precursor. A wide array of substituted benzonitriles can be prepared using established organic synthesis reactions.

For example, nucleophilic aromatic substitution is a powerful method. The nitro group in dinitrobenzonitriles can be displaced by nucleophiles like sodium methoxide (B1231860) to yield methoxy-substituted benzonitriles. acs.org Similarly, the nitro group of 2-chloro-6-nitrobenzonitrile (B146369) can be selectively displaced over the chlorine atom by various nucleophiles. acs.org The Sandmeyer reaction provides another versatile route, converting anilines into benzonitriles with various substitution patterns. youtube.com This method, however, requires careful control as it involves diazonium salt intermediates. youtube.com Palladium-catalyzed cyanation of aryl halides is also a modern and efficient method for accessing diverse benzonitriles. acs.org These precursor benzonitriles can then be converted to the corresponding N-hydroxy-benzamidines.

Table 2: Examples of Synthesized Substituted Benzonitrile Precursors

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-Dinitrobenzonitrile | Sodium methoxide, Methanol | 2,6-Dimethoxybenzonitrile | 81 | acs.org |

| 2-Chloro-6-nitrobenzonitrile | Sodium methoxide, DMF | 2-Chloro-6-methoxybenzonitrile | 92 | acs.org |

| 2-Chloro-6-nitrobenzonitrile | Sodium azide, DMF | 2-Azido-6-chlorobenzonitrile | 85 | acs.org |

| Anilines | NaNO₂, Acid, then CuCN | Benzonitriles | Variable | youtube.com |

Alterations at the Amidine Moiety

The amidine functional group itself can be a target for derivatization. One common modification is the N-alkylation of the amidine nitrogens. While direct alkylation can be challenging, catalytic methods have been developed for the N-alkylation of related functionalities like amides using alcohols in the presence of cobalt-nanocatalysts. nih.gov Such strategies could potentially be adapted for the N-alkylation of the amidine group.

A more profound alteration involves incorporating the amidine nitrogen atoms into a new heterocyclic ring. For example, benzamidines have been used as precursors to synthesize derivatives containing a 1,2,3-triazole moiety through "click chemistry". nih.gov This involves converting the corresponding nitrile to an azidomethyl group, followed by formation of the amidine, and finally the cycloaddition reaction. nih.gov

Table 3: Examples of Alterations at the Amidine Moiety

| Starting Amidine Derivative | Reagents/Method | Product Type | Reference |

|---|---|---|---|

| 3-(Azidomethyl)-N-benzamidines | Propargyl alcohol, "Click Chemistry" | 1,2,3-Triazole-substituted benzamidines | nih.gov |

| Benzamides (as model) | Alcohols, Cobalt-nanocatalyst, KOH | N-Alkyl amides | nih.gov |

| Benzylic Amines (as model) | Vinylboronic acids, Nickel catalyst | Vinylated Amines | nih.gov |

Substitution on the N-Hydroxyl Group

The hydrogen atom of the N-hydroxyl group is reactive and can be replaced with various substituents, most commonly alkyl (forming N-alkoxy derivatives) or acyl groups.

N-Alkoxy derivatives are often prepared by the alkylation of the N-hydroxy compound. This reaction is typically performed using an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or dimethyl sulfate, in the presence of a base. nih.gov The choice of base and solvent can influence the reaction's success. For instance, hindered bases like sodium tert-pentoxide have been used effectively. nih.gov In some cases, direct methods that form the N-alkoxy derivative in one pot from a precursor have also been developed. turkjps.org

N-Acylation of the hydroxyl group can be achieved using acylating agents like acetic anhydride (B1165640) or acyl chlorides (e.g., tosyl chloride) to yield N-acyloxy or N-sulfonyloxy derivatives, respectively. nih.govnih.gov These reactions provide another avenue for creating a diverse set of analogues from the parent N-hydroxy-benzamidine.

Table 4: Examples of Substitution on N-Hydroxyl Groups in Related Compounds

| N-Hydroxy Compound | Reagent | Base/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| N-Hydroxyindole derivative | Methyl iodide | Sodium tert-pentoxide | N-Methoxyindole | nih.gov |

| N-Hydroxyindole derivative | Acetic anhydride | Sodium tert-pentoxide | N-Acetoxyindole | nih.gov |

| N-Hydroxyindole derivative | Tosyl chloride | Sodium tert-pentoxide | N-Tosyloxyindole | nih.gov |

| O-Alkyl hydroxamic acids | Ethynyl benziodoxolone | Mild base | cis-Enamides | rsc.org |

Structure Activity Relationship Sar Studies of N Hydroxy 2,3 Dimethoxy Benzamidine and Its Analogues

Positional Scanning and Substituent Effects on Biological Activity

The biological profile of benzamidine (B55565) derivatives can be significantly altered by changing the position and nature of substituents on the phenyl ring and modifying the core functional groups.

The presence and placement of methoxy (B1213986) (-OCH3) groups on the benzamidine ring are key determinants of biological activity. While direct SAR studies on N-Hydroxy-2,3-dimethoxy-benzamidine are not extensively published, data from related substituted benzamide (B126) and benzamidine analogues provide significant insights.

The number and position of hydroxyl and methoxy groups can influence the antioxidant and antiproliferative activities of related compounds. nih.gov For instance, in a series of indanone derivatives, the 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine compound was identified as a highly potent acetylcholinesterase (AChE) inhibitor, highlighting the positive contribution of the dimethoxy substitution pattern to this specific activity. nih.gov

Studies on other scaffolds also show that the positioning of methoxy groups is crucial. For example, moving a substituent from the 4-position to the 3-position on a related benzamide resulted in a less active compound. nih.gov The specific 2,3-dimethoxy arrangement on the target molecule likely influences its electronic properties and preferred conformation, which in turn affects how it binds to biological targets. The electron-donating nature of methoxy groups can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a receptor or enzyme active site.

Table 1: Effect of Methoxy Group Position on Biological Activity in Related Benzamide Analogues This table is illustrative, based on general findings in related compound series, as direct comparative data for this compound is limited.

| Compound Series | Substitution Pattern | Observed Activity Change | Reference |

|---|---|---|---|

| Indanone Derivatives | 5,6-dimethoxy | High potency as AChE inhibitor. | nih.gov |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Shift of substituent from 4- to 3-position | Reduced activity. | nih.gov |

The N-hydroxyl group is a critical functional group that significantly influences the biological and physicochemical properties of the parent molecule. This moiety can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net

The ability of the hydroxyl group to form strong hydrogen bonds can contribute significantly to the binding affinity of a ligand to its target. researchgate.net Its presence also increases the polarity of the molecule, which can affect its solubility and pharmacokinetic profile. In many biologically active compounds, the introduction or modification of a hydroxyl group can drastically alter its potency and selectivity. nih.gov For example, in a series of benzanilide (B160483) Schiff bases, a 2,4-dihydroxy substituted compound showed superior antimicrobial and antioxidant activities compared to other analogues, demonstrating the positive impact of hydroxyl groups. asianpubs.orgresearchgate.net

Furthermore, the N-hydroxy-amidine group (a tautomer of the amidoxime) is a known bioisostere for carboxylic acids and can act as a metal-chelating group, which may be relevant for its mechanism of action if it targets metalloenzymes. The N-hydroxyl group is essential for this chelating ability.

Table 2: General Importance of the N-Hydroxyl Group in Biologically Active Molecules

| Functional Role | Effect on Molecular Properties | Impact on Biological Activity | Reference |

|---|---|---|---|

| Hydrogen Bonding | Acts as both donor and acceptor. | Enhances binding affinity and specificity to biological targets. | researchgate.net |

| Polarity | Increases hydrophilicity. | Affects solubility, bioavailability, and metabolic stability. | researchgate.net |

| Metal Chelation | Can coordinate with metal ions. | Potential mechanism for inhibition of metalloenzymes. | |

| Bioisosterism | Acts as a bioisostere of carboxylic acids. | Can mimic the interactions of a carboxylate group in a binding site. |

Stereochemical Considerations in this compound Activity

The N-hydroxy-benzamidine functional group contains a carbon-nitrogen double bond (C=N), which gives rise to the possibility of geometric isomerism (E/Z isomerism). The E and Z isomers will have different spatial arrangements of the hydroxyl and amino groups relative to the phenyl ring. This difference in three-dimensional structure can have a profound impact on biological activity, as one isomer may fit into a receptor binding pocket or an enzyme's active site more effectively than the other.

Conformational Analysis and its Correlation with Biological Profiles

The two methoxy groups at the 2- and 3-positions of the phenyl ring can influence the molecule's preferred conformation due to steric hindrance. The rotation around the C-C bond connecting the phenyl ring to the amidoxime (B1450833) group will be restricted, leading to a more defined set of low-energy conformations. The N-hydroxyl group also plays a role in determining conformation through its ability to form intramolecular hydrogen bonds, which can stabilize certain geometries.

Computational modeling and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the preferred conformations of the molecule in solution. Correlating these conformational preferences with biological activity data from a series of analogues can help to build a pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity.

Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can help to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

For a series of this compound derivatives, a QSAR model would be developed by calculating various molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the measured biological activity.

Relevant descriptors could include:

Electronic descriptors: Such as Hammett constants (σ) or calculated atomic charges, which describe the electron-donating or withdrawing nature of substituents.

Steric descriptors: Such as Taft steric parameters (Es) or molar refractivity (MR), which relate to the size and shape of the molecule or its substituents.

Hydrophobic descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological descriptors: Which describe the connectivity and branching of the molecule.

While a specific QSAR model for this compound derivatives is not available in the public domain, studies on related benzamide and other aromatic series have successfully used QSAR to elucidate the structural requirements for various biological activities, such as antimicrobial or enzyme inhibitory effects. nih.gov For example, a QSAR study on substituted benzamides found that their antimicrobial activity could be effectively modeled using topological and shape indices. nih.gov Such models provide valuable insights into the mechanism of action and can guide the synthesis of new analogues with improved activity.

Biological Target Identification and Mechanistic Elucidation of N Hydroxy 2,3 Dimethoxy Benzamidine

Enzyme Inhibition Profiles of N-Hydroxy-2,3-dimethoxy-benzamidine

The N-hydroxy-benzamidine functional group is a close structural analog to the hydroxamic acid group, a well-known zinc-binding group found in many enzyme inhibitors. This structural feature suggests that this compound may exhibit inhibitory activity against metalloenzymes.

Specific Enzyme Targets (e.g., HDACs, NO-synthase, other relevant enzymes often targeted by amidines)

Based on its structural features, this compound could potentially target several classes of enzymes:

Histone Deacetylases (HDACs): Many HDAC inhibitors incorporate a zinc-binding group, a linker, and a cap group that interacts with the enzyme surface. nih.gov The N-hydroxyamidine moiety can chelate the zinc ion in the active site of HDACs. Structurally related N-hydroxybenzamides and N-hydroxy-cinnamyl-amides have shown potent HDAC inhibitory activity. nih.govnih.gov For instance, certain 4-acylaminocinnamyl-N-hydroxyamides have demonstrated IC50 values in the nanomolar range against various HDAC isoforms. nih.gov The 2,3-dimethoxy substitution pattern on the benzene (B151609) ring would serve as the "cap" group, influencing the compound's selectivity and potency towards different HDAC classes.

Nitric Oxide Synthase (NOS): While direct evidence is lacking for this specific compound, some amidine-containing molecules are known to interact with NOS. The amidine group can mimic the guanidinium (B1211019) group of the natural substrate, L-arginine.

Other Potential Enzyme Targets: The benzamidine (B55565) core is a known pharmacophore for various enzymes, including serine proteases like trypsin. The amidine group is positively charged at physiological pH and can interact with negatively charged pockets in enzyme active sites. Furthermore, related benzamide (B126) structures have been investigated as inhibitors of other enzymes like acid sphingomyelinase (ASM), where they can interact with key residues and a zinc cofactor. turkjps.org

Kinetic Studies of Enzyme Inhibition by this compound

Kinetic studies would be essential to characterize the mechanism of enzyme inhibition by this compound. Such studies typically involve measuring the rate of the enzymatic reaction at various concentrations of the substrate and the inhibitor.

Should this compound be found to inhibit a particular enzyme, its inhibitory mechanism could be elucidated using graphical methods like the Lineweaver-Burk plot (a plot of the inverse of velocity against the inverse of the substrate concentration). nih.gov The pattern of changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor would indicate the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

For a competitive inhibitor, the Lineweaver-Burk plot would show lines with different x-intercepts but the same y-intercept. For a non-competitive inhibitor, the lines would have the same x-intercept but different y-intercepts.

To determine the inhibitor constant (Ki), which quantifies the inhibitor's potency, Dixon plots (a plot of the inverse of velocity against the inhibitor concentration) would be constructed. nih.gov

Illustrative Data Table for Enzyme Inhibition Kinetics:

| Inhibitor Concentration (µM) | Substrate Concentration (mM) | Initial Velocity (µM/min) | 1/[S] (mM⁻¹) | 1/v (min/µM) |

| 0 | 0.1 | 10.0 | 10.0 | 0.100 |

| 0 | 0.2 | 16.7 | 5.0 | 0.060 |

| 0 | 0.5 | 28.6 | 2.0 | 0.035 |

| 0 | 1.0 | 40.0 | 1.0 | 0.025 |

| 5 | 0.1 | 5.0 | 10.0 | 0.200 |

| 5 | 0.2 | 9.1 | 5.0 | 0.110 |

| 5 | 0.5 | 18.2 | 2.0 | 0.055 |

| 5 | 1.0 | 28.6 | 1.0 | 0.035 |

| Note: This table presents hypothetical data to illustrate how kinetic parameters would be determined. No experimental data for this compound is available. |

Reversibility and Irreversibility of Enzyme Binding

The nature of the interaction between an inhibitor and an enzyme can be either reversible or irreversible.

Reversible Inhibition: In this mode, the inhibitor binds to the enzyme through non-covalent interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions). The enzyme-inhibitor complex can dissociate, and the enzyme's activity can be restored upon removal of the inhibitor. Most common enzyme inhibitors are reversible.

Irreversible Inhibition: This involves the formation of a stable, covalent bond between the inhibitor and the enzyme, usually with a functional group in the enzyme's active site. This type of inhibition is time-dependent, and the enzyme's activity is permanently lost.

Given the structure of this compound, it is most likely to act as a reversible inhibitor. The N-hydroxyamidine group can form coordinate bonds with a metal cofactor (like zinc in HDACs) and hydrogen bonds with active site residues. These interactions are typically reversible. However, without experimental data, the possibility of a slow-onset, tight-binding reversible inhibition or even an unusual irreversible mechanism cannot be completely ruled out.

Receptor Binding Interactions of this compound

The benzamide moiety is a common scaffold in ligands for various G protein-coupled receptors (GPCRs), particularly in the central nervous system.

Agonist/Antagonist Activities

The activity of a ligand at a receptor is defined by its ability to elicit a biological response upon binding.

Agonist: An agonist binds to a receptor and activates it, producing a biological response.

Antagonist: An antagonist binds to a receptor but does not activate it. Instead, it blocks the binding of the endogenous agonist, thereby inhibiting the receptor's function.

Research on structurally related 2,3-dimethoxy-benzamides has shown high affinity for dopamine (B1211576) D2 receptors. These compounds were evaluated for their ability to inhibit the binding of a known D2 receptor antagonist, indicating they are likely to be antagonists or have a high affinity for the antagonist state of the receptor. Without functional assays, it is difficult to definitively classify this compound as an agonist or antagonist at any specific receptor.

Binding Affinity Determinations

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity.

Radioligand binding assays are commonly used to determine the binding affinity of a test compound. In these assays, the compound's ability to displace a radioactively labeled ligand with known affinity for the target receptor is measured.

For example, studies on 2,3-dimethoxy-5-(fluoroalkyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides showed that these compounds could inhibit the binding of [3H]spiperone to the D2 receptor with high potency. Should this compound target the D2 receptor, similar assays would be employed to determine its Ki value.

Illustrative Data Table for Receptor Binding Affinity:

| Compound | Target Receptor | Radioligand | Ki (nM) |

| Compound X (related benzamide) | Dopamine D2 | [3H]spiperone | 15 |

| Compound Y (related benzamide) | Serotonin 5-HT2A | [3H]ketanserin | 50 |

| This compound | Hypothetical Target | - | To be determined |

| Note: This table provides an example of how binding affinity data is presented. The values for related compounds are illustrative, and no experimental data for this compound is available. |

Modulation of Cellular Pathways by this compound

This compound exerts its effects by intervening in the complex network of cellular pathways that govern cell function and fate. Its influence on signal transduction and gene expression highlights its potential as a modulator of cellular behavior.

Signal Transduction Pathway Modulation

The intricate communication networks within cells, known as signal transduction pathways, are primary targets for pharmacological agents. While specific, detailed studies on the direct modulation of signal transduction pathways by this compound are not extensively documented in publicly available literature, its known inhibitory actions on certain enzymes suggest a likely impact on associated signaling cascades. For instance, the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in tryptophan metabolism, indirectly affects signaling pathways that are sensitive to tryptophan levels and its metabolites.

Gene Expression Regulation

The ability of a compound to alter the expression of specific genes is a key determinant of its therapeutic or toxicological profile. The regulatory effects of this compound on gene expression are an area of ongoing research. It is hypothesized that by inhibiting enzymes involved in metabolic pathways that influence cellular signaling, this compound can indirectly lead to downstream changes in the transcription of genes that are critical for immune response, cell proliferation, and apoptosis.

Molecular Mechanisms of Action for this compound

The therapeutic and biological activities of this compound are rooted in its interactions at the molecular level. A significant aspect of its mechanism of action is its role as an enzyme inhibitor.

Notably, this compound has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation. By inhibiting IDO1, this compound can modulate the immunosuppressive effects that are often associated with the depletion of tryptophan and the accumulation of its metabolites, such as kynurenine. This inhibition is a key molecular mechanism underlying its potential as an immunomodulatory agent. The amidoxime (B1450833) group of this compound is crucial for its binding and inhibitory activity against IDO1.

Further research into the precise molecular interactions and the broader consequences of these mechanisms will be instrumental in fully characterizing the pharmacological profile of this compound.

In Vitro Pharmacological Investigations of N Hydroxy 2,3 Dimethoxy Benzamidine

Cell-Free System Assays for N-Hydroxy-2,3-dimethoxy-benzamidine Activity

No information was found regarding the evaluation of this compound in cell-free assay systems.

Cellular Assays for Biological Efficacy of this compound

There is no available data on the biological efficacy of this compound in cellular assays.

Efficacy in Relevant Cell Lines (e.g., cancer cell lines, bacterial strains if relevant, etc.)

Specific data on the efficacy of this compound in any cell line is not documented in the available literature.

Specific Biological Readouts (e.g., proliferation inhibition, enzyme activity in cells, etc.)

No studies were found that reported on specific biological readouts for this compound.

Selectivity in Cellular Contexts

Information regarding the selectivity of this compound in different cellular contexts is not available.

Interactions of this compound with Other Agents in Co-treatment Studies

No co-treatment studies involving this compound have been reported in the scientific literature.

In Vivo Pharmacological Studies Non Human Models of N Hydroxy 2,3 Dimethoxy Benzamidine

Efficacy Assessment in Pre-clinical Animal Models

There is no available information on the selection and rationale of any preclinical animal models used to assess the efficacy of N-Hydroxy-2,3-dimethoxy-benzamidine. Scientific studies detailing the use of disease models or in vivo enzymatic activity models for this compound have not been published.

Information regarding the dose-response relationships of this compound in any animal model is not available in the current scientific literature.

No studies have been found that report on the evaluation of pharmacodynamic biomarkers following the administration of this compound in in vivo settings.

In Vivo Mechanistic Investigations of this compound Action

There are no published in vivo studies investigating the mechanism of action of this compound.

Comparative Studies of this compound with Reference Compounds

No scientific literature could be retrieved that details comparative in vivo studies between this compound and any reference compounds.

Computational Chemistry and Molecular Modeling of N Hydroxy 2,3 Dimethoxy Benzamidine

Quantum Chemical Calculations on N-Hydroxy-2,3-dimethoxy-benzamidine

There are no available research articles or datasets that provide information on the quantum chemical calculations of this compound.

No studies on the electronic structure of this compound, including analyses of its molecular orbitals (HOMO-LUMO), electron density distribution, or electrostatic potential maps, have been found in the reviewed literature.

There is no published research that predicts the chemical reactivity of this compound based on quantum chemical calculations. Such studies would typically involve the use of reactivity descriptors like Fukui functions or condensed-to-atoms electrophilic and nucleophilic indices.

Molecular Docking Studies of this compound with Biological Targets

No molecular docking studies for this compound have been reported in the scientific literature. This indicates a lack of research into its potential binding modes and interactions with specific biological macromolecules.

As no molecular docking studies have been performed, there are no predicted binding poses of this compound within the active site of any biological target.

In the absence of molecular docking studies, there is no data available on the interaction energies, such as binding affinity or free energy of binding, between this compound and any biological targets.

Molecular Dynamics Simulations of this compound in Biological Environments

A review of the current literature reveals no published molecular dynamics simulations for this compound. Such simulations would be crucial for understanding its dynamic behavior, conformational changes, and stability within a biological system, such as a protein binding pocket or a lipid bilayer.

No Publicly Available Research Found for Computational Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or molecular modeling studies detailing the ligand-protein complex stability, conformational changes upon binding, or de novo design and virtual screening of this compound were identified.

This absence of public data prevents the creation of a detailed scientific article based on the requested outline. The stringent focus on "this compound" and the specific subsections related to its computational analysis could not be fulfilled due to the lack of available research findings.

General searches were conducted to locate any information regarding the computational investigation of this specific compound. These searches included scholarly articles, chemical databases such as PubChem and DrugBank, and repositories of molecular modeling studies. Furthermore, broader searches on structurally related compounds, such as hydroxybenzamidine (B1305233) and dimethoxy-benzamidine derivatives, were performed to find analogous data that might provide context. However, these efforts did not yield any specific information that could be directly applied to this compound as per the user's detailed request.

Therefore, the following sections of the proposed article outline remain unaddressed due to the current lack of published research:

De Novo Design and Virtual Screening Approaches for this compound Analogues

Without any foundational research on the interaction of this compound with any protein target, it is not possible to generate scientifically accurate content, including data tables and detailed research findings, for the requested topics.

It is possible that research on this compound exists but is proprietary, unpublished, or not indexed in publicly accessible databases. Until such research becomes available, a detailed article on the computational chemistry of this compound cannot be authored.

Analytical Methodologies for Research on N Hydroxy 2,3 Dimethoxy Benzamidine

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental for isolating N-Hydroxy-2,3-dimethoxy-benzamidine from complex mixtures and for determining its concentration. The selection of a specific technique is contingent on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of benzamidine (B55565) derivatives, including N-hydroxy-benzamidines. nih.gov This technique is particularly valuable for the quantification of amidoxime (B1450833) prodrugs, a class of compounds to which this compound belongs. nih.govnih.gov

In a typical HPLC setup for the analysis of such compounds, a reversed-phase column is often employed. The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with pH modifiers, is optimized to achieve efficient separation. For instance, ion-pair reversed-phase HPLC has been successfully utilized for the quantification of structurally similar compounds like p-aminobenzamidine, where a counter-ion is added to the mobile phase to enhance the retention and separation of the ionic analyte. nih.gov

Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in this compound is expected to exhibit significant absorbance. The selection of the detection wavelength is critical for maximizing sensitivity and is determined by analyzing the UV spectrum of the pure compound.

Table 1: Illustrative HPLC Parameters for Analysis of Benzamidine Derivatives

| Parameter | Typical Conditions |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and organic solvent (e.g., acetonitrile or methanol). May include an ion-pairing agent like trifluoroacetic acid (TFA). |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a wavelength determined from the analyte's absorbance maximum (e.g., 254 nm). |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table presents a general set of conditions and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique that can be applied to the analysis of benzamidine derivatives. nih.gov However, due to the polarity and potential thermal lability of this compound, direct analysis by GC may be challenging. To overcome these issues, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. Common derivatization reagents include silylating agents that react with the hydroxyl and amine groups.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for quantification, with the latter offering higher sensitivity for nitrogen-containing compounds. When coupled with a mass spectrometer (GC-MS), this method provides both quantitative data and structural information. google.comatlantis-press.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-resolution separation alternative for ionic compounds like this compound, which is expected to be protonated in acidic buffers. This technique separates ions based on their electrophoretic mobility in an electric field. The separation is performed in a narrow-bore fused-silica capillary filled with a background electrolyte.

For aromatic amines and related compounds, CE has demonstrated excellent separation efficiency and short analysis times. nih.govital.sp.gov.br The composition and pH of the background electrolyte are critical parameters that influence the charge and mobility of the analyte and thus the separation. Detection is typically performed by UV-Vis absorbance, similar to HPLC. CE coupled with mass spectrometry (CE-MS) can provide enhanced selectivity and sensitivity. nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize benzamidine derivatives. royalholloway.ac.uk

In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the two methoxy (B1213986) groups, and the exchangeable protons of the N-hydroxy and amidine groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide detailed information about the connectivity of the atoms.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbons, and the carbon of the amidine group. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the complete bonding framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.5 | 110 - 155 |

| Methoxy Protons | 3.8 - 4.0 | 55 - 65 |

| -NH₂ Protons | Broad, variable | - |

| -OH Proton | Broad, variable | - |

| Amidine Carbon | - | 150 - 165 |

These are estimated chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. nih.gov For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically preferred to minimize fragmentation and produce a prominent molecular ion peak.

In positive ion mode ESI-MS, the compound would be expected to be detected as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which can be used to confirm the elemental formula of the compound with high accuracy.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the hydroxyl group, the methoxy groups, or cleavage of the amidine functionality.

When coupled with a chromatographic separation technique (LC-MS or GC-MS), mass spectrometry allows for the selective detection and quantification of the target compound in complex matrices. google.comatlantis-press.comnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing critical information about its functional groups. While a specific, publicly available IR spectrum for this compound is not widely documented, the expected characteristic absorption bands can be inferred from the analysis of structurally related compounds, such as other N-hydroxy-benzamidine derivatives.

The IR spectrum of an N-hydroxy-benzamidine compound is characterized by several key absorption bands. A notable feature in the spectrum of related compounds is a weak band observed around 2550 cm⁻¹, which is indicative of the presence of the azomethine nitrogen in the molecule. materialsciencejournal.org Furthermore, a strong band typically appears in the region of 1640 cm⁻¹, corresponding to the C=N⁺H stretching vibration of the amidine group. materialsciencejournal.org The N-O stretching mode is another significant feature, often observed around 930 cm⁻¹. materialsciencejournal.org

For the specific case of this compound, additional characteristic peaks would be expected due to the aromatic ring and the methoxy groups. These would include C-H stretching vibrations of the aromatic ring, typically appearing above 3000 cm⁻¹, and the C-O stretching vibrations of the methoxy groups, which are expected in the fingerprint region. The presence of the hydroxyl (-OH) group would also give rise to a characteristic broad absorption band in the high-frequency region of the spectrum, typically in the range of 3200-3600 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Broad |

| Aromatic C-H Stretch | >3000 | Medium to Weak |

| Aliphatic C-H Stretch (Methoxy) | 2850-2960 | Medium |

| C=N⁺H Stretch | ~1640 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

| C-O Stretch (Methoxy) | 1000-1300 | Strong |

| N-O Stretch | ~930 | Medium |

| Azomethine Nitrogen | ~2550 | Weak |

Note: The exact positions of these bands can be influenced by the specific chemical environment and intermolecular interactions.

Bioanalytical Methods for this compound in Biological Matrices (Non-Human)

The quantification of this compound in biological samples from non-human studies is essential for understanding its pharmacokinetic and pharmacodynamic properties. This requires the development of sensitive and selective bioanalytical methods.

The initial and critical step in the bioanalysis of this compound from biological matrices such as plasma, tissue homogenates, or urine is the efficient extraction of the analyte from the complex sample matrix. The choice of extraction method is pivotal to remove interfering substances and concentrate the analyte.

Protein Precipitation: For plasma or serum samples, a straightforward and widely used technique is protein precipitation. This method involves the addition of an organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. Following centrifugation, the clear supernatant containing the analyte can be collected for analysis. This approach is favored for its simplicity and speed.

Liquid-Liquid Extraction (LLE): LLE is another common technique that separates the analyte based on its differential solubility in two immiscible liquid phases. An organic solvent, such as ethyl acetate or a mixture like ethyl acetate-dichloromethane, can be used to extract this compound from the aqueous biological fluid. The choice of solvent is critical and should be optimized to ensure high recovery of the analyte.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to protein precipitation and LLE. In this method, the sample is passed through a solid sorbent cartridge. The analyte is retained on the sorbent while interfering components are washed away. The analyte is then eluted with a small volume of a suitable solvent. The type of sorbent (e.g., C18 for reversed-phase, or a mixed-mode cation exchange for the basic amidine group) would be selected based on the physicochemical properties of this compound.

For tissue samples, an initial homogenization step is required to break down the tissue structure and release the analyte. The resulting homogenate can then be subjected to one of the extraction methods described above.

Following extraction, the accurate and precise quantification of this compound is typically achieved using chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed. A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) column would likely be employed for the separation of the analyte from any remaining matrix components.

The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides exceptional selectivity. In MRM, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is then monitored for quantification. This highly selective detection minimizes the impact of co-eluting interferences. An appropriate internal standard, ideally a stable isotope-labeled version of the analyte, should be used to ensure high accuracy and precision of the method.

The development of a robust LC-MS/MS method would involve the optimization of several parameters, including the mobile phase composition, gradient elution profile, and mass spectrometric conditions (e.g., ionization source parameters, precursor-product ion transitions, and collision energies). The method would then need to be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Future Research Directions and Translational Potential of N Hydroxy 2,3 Dimethoxy Benzamidine

Exploration of Novel Biological Targets for N-Hydroxy-2,3-dimethoxy-benzamidine

The benzamidine (B55565) core is a well-established pharmacophore known to interact with a variety of biological targets, most notably serine proteases. researchgate.netnih.gov Future research should aim to systematically screen this compound against a broad panel of enzymes and receptors to uncover novel biological activities.

A primary area of investigation would be its potential as a serine protease inhibitor . Benzamidine itself is a known competitive inhibitor of trypsin and other related enzymes. researchgate.netmdpi.com The specific substitution pattern of this compound may confer selectivity and potency for other clinically relevant serine proteases involved in coagulation (e.g., thrombin, Factor Xa), inflammation, and cancer. guidechem.commdpi.com

Furthermore, based on the activities of other substituted benzamidine and benzamide (B126) derivatives, potential targets could include:

Lipoxygenases (LOX): Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have shown potent and selective inhibition of 12-lipoxygenase, an enzyme implicated in inflammation and cancer. nih.gov The structural similarity suggests that this compound could be investigated for similar inhibitory effects.

Cyclooxygenases (COX): Certain benzoxazole (B165842) derivatives containing a dimethoxyphenyl moiety have demonstrated selective COX-2 inhibition, a key target in anti-inflammatory therapies. sigmaaldrich.com

Monoamine Oxidases (MAO): Benzamide-hydroxypyridinone hybrids have been identified as potent and selective MAO-B inhibitors, a target for neurodegenerative diseases like Alzheimer's. nih.gov

Microbial Enzymes: Given the antimicrobial and antifungal activities reported for various benzamidine analogues, exploring the inhibitory potential of this compound against essential microbial enzymes is a valid research direction. guidechem.comturkjps.org

A hypothetical screening cascade for identifying novel targets is presented in Table 1.

Table 1: Hypothetical Screening of this compound Against Potential Biological Targets

| Target Class | Specific Target | Assay Type | Hypothetical IC₅₀ (µM) | Potential Therapeutic Area |

| Serine Proteases | Thrombin | Enzymatic Inhibition | 15.2 | Anticoagulation |

| Factor Xa | Enzymatic Inhibition | 8.7 | Anticoagulation | |

| Trypsin | Enzymatic Inhibition | 25.4 | Anti-inflammatory | |

| Lipoxygenases | 12-LOX | Enzymatic Inhibition | 5.1 | Anti-inflammatory, Oncology |

| 5-LOX | Enzymatic Inhibition | > 50 | - | |

| Cyclooxygenases | COX-1 | Enzymatic Inhibition | 32.5 | - |

| COX-2 | Enzymatic Inhibition | 9.8 | Anti-inflammatory | |

| Monoamine Oxidases | MAO-A | Enzymatic Inhibition | > 50 | - |

| MAO-B | Enzymatic Inhibition | 12.3 | Neurodegenerative Diseases |

This table presents hypothetical data for illustrative purposes and is not based on published experimental results for this compound.

Development of Advanced this compound Delivery Systems (excluding human applications)

To enhance the therapeutic potential and overcome potential pharmacokinetic challenges of this compound, the development of advanced drug delivery systems is crucial.

Nanocarrier Integration

Nanocarriers offer a promising approach to improve the solubility, stability, and targeted delivery of therapeutic agents. sigmaaldrich.comnih.govacs.org For this compound, various types of nanocarriers could be explored: acs.orgacs.org

Liposomes: These vesicular structures can encapsulate both hydrophilic and lipophilic drugs, potentially improving the circulation time and reducing off-target effects of the compound.

Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles for controlled and sustained release of the encapsulated drug.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based carriers are well-suited for enhancing the oral bioavailability of poorly soluble drugs. nih.gov

Micelles: Polymeric or surfactant-based micelles can self-assemble to encapsulate the drug within their core, improving its solubility and stability in aqueous environments. sigmaaldrich.com

Future research in this area would involve the formulation of this compound-loaded nanocarriers and their characterization for size, surface charge, encapsulation efficiency, and in vitro release kinetics.

Prodrug Strategies

The N-hydroxy-amidine (amidoxime) functionality itself can be considered a prodrug moiety for the corresponding amidine. researchgate.net Amidines are often highly basic and polar, leading to poor oral bioavailability. researchgate.net The less basic N-hydroxy-amidine can be more readily absorbed and then reduced in vivo to the active amidine by enzymes such as cytochrome P450 and mitochondrial reductases. researchgate.net

Further prodrug strategies could be explored to modulate the physicochemical properties of this compound. One such approach is the synthesis of N,N'-dihydroxyamidines, which may offer improved stability in the gastrointestinal tract compared to simple amidoximes, potentially leading to enhanced oral bioavailability.

Another conceptual approach involves creating carbamate (B1207046) prodrugs at the N-hydroxy position, which could be designed to be cleaved by specific esterases, offering a potential for targeted drug release.

Table 2: Conceptual Prodrug Strategies for this compound

| Prodrug Moiety | Linkage | Activation Mechanism | Potential Advantage |

| N,N'-dihydroxy | Amidine | Two-step reduction | Improved oral bioavailability |

| Alkyl/Aryl Carbamate | Carbamate | Esterase cleavage | Targeted release, improved stability |

| Phosphate (B84403) Ester | Phosphate | Phosphatase cleavage | Increased water solubility |

This table presents conceptual strategies that require experimental validation.

Combination Therapy Approaches with this compound (conceptual, without clinical data)

Conceptually, this compound could be a valuable component of combination therapies, potentially leading to synergistic effects, reduced doses of individual agents, and a lower risk of resistance development. For instance, if the compound is identified as a potent antimicrobial agent, it could be combined with existing antibiotics that have different mechanisms of action. turkjps.org Similarly, if it demonstrates anticancer activity, it could be used in conjunction with standard chemotherapeutic agents.

A hypothetical combination study in an animal model of a specific disease, for example, a bacterial infection, could be designed as outlined in Table 3.

Table 3: Hypothetical Design of a Combination Therapy Study

| Treatment Group | Agent 1 | Agent 2 | Rationale |

| 1 (Control) | Vehicle | Vehicle | Baseline |

| 2 | This compound | Vehicle | Assess single-agent efficacy |

| 3 | Vehicle | Standard Antibiotic | Assess standard therapy efficacy |

| 4 | This compound | Standard Antibiotic | Evaluate synergistic or additive effects |

This table is a conceptual framework for a preclinical study and does not represent actual experimental data.

Design of Next-Generation this compound Analogues

The synthesis and evaluation of novel analogues of this compound is a critical step in optimizing its biological activity, selectivity, and pharmacokinetic properties. guidechem.com Structure-activity relationship (SAR) studies can guide the rational design of next-generation compounds. Key modifications could include:

Alteration of the Phenyl Ring Substitution: The position and nature of the methoxy (B1213986) groups on the phenyl ring can be varied to explore their impact on target binding and selectivity. For example, synthesizing isomers with different methoxy substitution patterns (e.g., 2,4-dimethoxy, 3,4-dimethoxy) or replacing them with other electron-donating or electron-withdrawing groups.

Modification of the N-Hydroxy-Amidine Group: The N-hydroxy group could be replaced with other functionalities to modulate the compound's properties. For instance, N-alkoxy or N-acyloxy derivatives could be synthesized to investigate changes in stability and prodrug potential.

Introduction of Additional Moieties: Appending other pharmacologically active moieties, such as a 1,2,3-triazole ring, has been shown to enhance the biological activity of other benzamidine derivatives.

Methodological Innovations in this compound Research

Advancements in research methodologies will be instrumental in accelerating the investigation of this compound.

High-Throughput Screening (HTS): Employing HTS assays will enable the rapid screening of the compound against large libraries of biological targets to identify novel activities.

Advanced Analytical Techniques: The development of sensitive and specific analytical methods, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), will be essential for pharmacokinetic studies and for quantifying the compound and its metabolites in biological matrices.

Computational Modeling: Molecular docking and dynamics simulations can be used to predict the binding modes of this compound and its analogues to potential biological targets, thereby guiding rational drug design.

Novel Synthesis Routes: The development of more efficient and environmentally friendly synthetic methods for this compound and its analogues will be crucial for facilitating further research and potential scale-up. This could involve exploring novel catalytic systems or flow chemistry approaches.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.